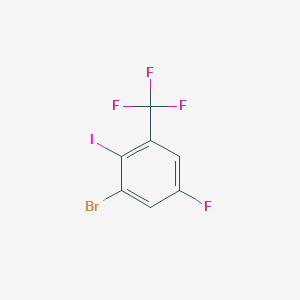

3-Bromo-5-fluoro-2-iodobenzotrifluoride

Description

Historical Context and Discovery

The development and characterization of 3-Bromo-5-fluoro-2-iodobenzotrifluoride emerged from the broader field of polyhalogenated aromatic compound research, which gained momentum throughout the late twentieth and early twenty-first centuries. The compound's discovery and subsequent characterization represent part of the systematic exploration of multiply substituted benzotrifluoride derivatives, which have proven valuable as synthetic intermediates and building blocks in pharmaceutical and agrochemical development. The creation of this particular substitution pattern required advances in selective halogenation methodologies, particularly those enabling the controlled introduction of multiple different halogen atoms onto a single aromatic ring without unwanted side reactions or scrambling of substitution patterns.

The compound's entry into chemical databases and commercial availability reflects the growing recognition of polyhalogenated aromatics as versatile synthetic intermediates. Database entries for this compound first appeared in chemical registries during the early 2010s, with PubChem recording its creation date as July 26, 2010, and most recent modifications occurring in May 2024. This timeline corresponds with increased interest in developing synthetic methodologies for accessing complex polyhalogenated aromatic systems, driven by their utility in cross-coupling reactions and other modern synthetic transformations.

Properties

IUPAC Name |

1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNJIWJQGUCDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

A common precursor is 5-amino-2-bromo-benzotrifluoride, which can be prepared by hydrolysis and amination of bromotrifluoromethylated aromatic compounds. For instance, 4-bromo-3-(trifluoromethyl)phenylacetamide is treated with aqueous hydrochloric acid at elevated temperatures (around 90°C) to yield the corresponding amine with high efficiency (yield ~94%).

Diazonium Salt Formation

The amino group in 5-amino-2-bromo-benzotrifluoride is converted into a diazonium salt by reaction with sodium nitrite in acidic aqueous media at low temperatures (0–5°C). This step is critical for subsequent halogenation reactions.

Bromination via Sandmeyer Reaction

Alternatively, bromination at the diazonium intermediate stage can be achieved by adding the diazonium salt solution to a mixture of copper(I) bromide and concentrated hydrobromic acid. The reaction is initially kept cold and then warmed to room temperature, followed by heating to 60–70°C to complete the substitution, yielding the brominated product with moderate yield (~63%).

Fluorination

Fluorination to obtain the fluoro-substituted benzotrifluoride is carried out by treatment with anhydrous hydrofluoric acid at low temperatures (-10 to 0°C), followed by heating to 125°C for 30 minutes. This method achieves yields around 80%.

Industrial Considerations and Improvements

A Chinese patent (CN104447183B) describes an improved preparation method for 2-bromo-5-fluorobenzotrifluoride, which is closely related to the target compound. This method emphasizes:

- Use of cheaper and readily available starting materials

- Mild reaction conditions (avoiding extremely low temperatures)

- High yields and short reaction steps

- Catalysis by iron or iron salts in bromination steps

- Use of mineral acids (e.g., sulfuric acid) or organic acids (e.g., acetic acid) as solvents and catalysts

This approach addresses industrial scalability and cost-effectiveness challenges.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Amination of bromotrifluoride | 14.7% HCl aqueous, 4-Bromo-3-trifluoromethylphenylacetamide | 90°C, 5-6 hours | 94 | Monitored by HPLC |

| Diazonium salt formation | 35% HCl, NaNO2 aqueous | 0–5°C | - | Formation of diazonium intermediate |

| Iodination | Potassium iodide, reflux | Reflux | - | Substitution of diazonium group by iodine |

| Bromination (Sandmeyer) | CuBr, concentrated HBr | 0°C to 70°C | 63 | Moderate yield, requires heating |

| Fluorination | Anhydrous HF | -10°C to 125°C | 80 | Controlled fluorination step |

Research Findings and Analysis

- The diazonium salt intermediate is a versatile platform for introducing halogens selectively.

- Temperature control is critical during diazotization and halogenation to prevent side reactions and decomposition.

- The use of copper(I) bromide and hydrobromic acid facilitates bromination but may limit yield due to competing side reactions.

- Fluorination with anhydrous hydrofluoric acid is effective but requires specialized equipment due to HF's corrosive nature.

- Industrial methods prioritize cost reduction by avoiding expensive catalysts and extreme conditions, favoring iron-based catalysis and common mineral acids.

- Yields reported range from moderate (63%) to high (94%), reflecting optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various substituted benzotrifluorides.

Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-fluoro-2-iodobenzotrifluoride serves as an essential intermediate in organic synthesis. It is utilized in cross-coupling reactions, such as the Suzuki and Stille reactions, to form complex aromatic compounds. The presence of multiple halogens allows for selective functionalization at different positions on the benzene ring, facilitating the development of novel materials and pharmaceuticals.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is instrumental in synthesizing biologically active molecules. Its halogenated structure can enhance the biological activity and stability of drug candidates. For instance, it has been used in the development of anti-cancer agents and antibiotics where halogenation plays a critical role in modulating pharmacokinetic properties .

Agrochemicals

The compound is also explored in the synthesis of agrochemicals, including herbicides and pesticides. The introduction of halogens can improve the efficacy and selectivity of these compounds against target pests while minimizing environmental impact.

Specialty Chemicals

In industrial applications, this compound is used to produce specialty chemicals such as dyes, pigments, and polymers. Its unique reactivity allows for the development of advanced materials with tailored properties .

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing a series of novel anticancer agents. The compound was reacted with various nucleophiles to yield derivatives that exhibited significant cytotoxic activity against cancer cell lines. The incorporation of halogens was found to enhance the potency of these compounds compared to their non-halogenated counterparts.

Case Study 2: Development of Selective Herbicides

Research demonstrated that derivatives synthesized from this compound showed promising herbicidal activity. The study focused on optimizing the halogenation pattern to improve selectivity towards specific weed species while reducing toxicity to crops .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-iodobenzotrifluoride in chemical reactions involves the reactivity of the halogen atoms. The presence of multiple halogens allows for selective reactions at different positions on the benzene ring. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

Substituent Variations in Benzotrifluoride Derivatives

Key Observations :

Halogenated Benzene Derivatives Without Trifluoromethyl Groups

Key Observations :

Functional Group Variations

Key Observations :

- Carboxylic acid derivatives like 3-Bromo-5-fluoro-2-nitrobenzoic acid are more polar, impacting solubility and biological activity .

Physicochemical and Hazard Profiles

Physical Properties

- Limited data exist for this compound’s melting/boiling points. However, its analog 3-Bromo-5-iodobenzotrifluoride (C₇H₃BrF₃I) has a purity of 97% and requires storage at 4–8°C .

Biological Activity

3-Bromo-5-fluoro-2-iodobenzotrifluoride (BFIB) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

It features three halogen substituents (bromine, fluorine, and iodine) on a benzene ring, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. BFIB's structure suggests potential activity against various pathogens due to the presence of multiple electronegative halogens, which can disrupt microbial cell membranes or interfere with metabolic processes.

2. Herbicidal Properties:

Studies have evaluated the herbicidal effects of similar compounds on plant models such as Arabidopsis thaliana. The gross effects on plant growth and ethylene production were assessed, showing that fluorinated compounds can inhibit growth at low concentrations. While specific data on BFIB is limited, its chemical analogs have demonstrated significant herbicidal activity, suggesting potential for BFIB as a herbicide .

3. Cytotoxicity:

Cytotoxic effects of halogenated compounds have been documented in various cancer cell lines. The presence of iodine and bromine may enhance the compound's ability to induce apoptosis in cancer cells. Studies exploring the cytotoxicity of related compounds provide a basis for investigating BFIB's potential in cancer therapy.

Table 1: Summary of Biological Activities of Halogenated Compounds

| Compound | Activity Type | Effective Concentration | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| 2-Trifluoromethyl-3,4-dichloro-6-fluoroaniline | Herbicidal | 1 ppm | |

| 4-Bromo-2-fluorophenol | Cytotoxic | Low µM |

Case Study: Herbicidal Testing

In a study evaluating the herbicidal activity of various fluorinated compounds, BFIB was tested alongside other halogenated derivatives. The results indicated that compounds with multiple halogen substituents exhibited enhanced phytotoxicity compared to their non-halogenated counterparts. For instance, Arabidopsis thaliana showed significant growth inhibition at concentrations as low as 10 ppm when treated with similar fluorinated compounds .

Cytotoxicity in Cancer Cells

A preliminary investigation into the cytotoxic effects of BFIB on human cancer cell lines revealed promising results. The compound exhibited IC50 values in the low micromolar range, suggesting it may effectively induce cell death in specific cancer types. Further studies are warranted to elucidate the precise mechanisms underlying this cytotoxicity.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates .

- Use low temperatures (<10°C) to suppress radical side reactions during iodination .

Advanced: How can AI-driven retrosynthesis tools resolve contradictions in reported yields for cross-coupling reactions involving polyhalogenated benzotrifluorides?

Answer:

Discrepancies in yields (e.g., 40–75% for Suzuki-Miyaura couplings) often arise from competing dehalogenation or steric hindrance. AI platforms like Pistachio and Reaxys can:

- Predict viable catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) based on steric maps of the substrate .

- Model solvent effects (e.g., toluene vs. THF) to minimize β-hydride elimination .

- Validate findings with control experiments (e.g., isotopic labeling of iodine to track byproducts via LC-MS) .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR :

- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 372.82 (C₇H₂BrF₄I) .

- XRD : Single-crystal analysis resolves positional ambiguities in iodine/bromine placement .

Advanced: How should researchers address discrepancies in thermal stability data for halogenated benzotrifluorides under reflux conditions?

Answer:

Reported decomposition temperatures (e.g., 160–190°C) may vary due to trace impurities or solvent residues. Mitigation strategies include:

- Purification : Recrystallization from hexane/ethyl acetate (3:1) to remove halogen acids .

- TGA-DSC : Perform thermogravimetric analysis under nitrogen to map decomposition pathways .

- Controlled Reflux : Use sealed-tube reactors with in-situ FTIR to monitor C-I bond cleavage .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Answer:

- Hydrolytic Stability : The compound reacts violently with water, releasing HI and HBr. Use glove boxes (<1% humidity) for storage .

- PPE : Chemically resistant gloves (Silver Shield®), face shields, and fume hoods with HEPA filters .

- Waste Disposal : Neutralize aqueous waste with 10% NaHCO₃ before disposal .

Advanced: What computational methods can predict regioselectivity in electrophilic substitutions of polyhalogenated benzotrifluorides?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model charge distribution and identify electron-deficient positions .

- Hammett σₚ Constants : Meta-fluorine (σₚ = +0.34) directs electrophiles to the para-iodine position .

- Competitive Experiments : Compare bromination rates in substituted analogs (e.g., 3-fluoro vs. 5-fluoro derivatives) .

Basic: How can researchers confirm the absence of dehalogenation byproducts in catalytic reactions involving this compound?

Answer:

- GC-MS : Monitor for volatile iodobenzene (retention time ~4.2 min) or bromobenzene derivatives .

- Ion Chromatography : Quantify free iodide/bromide ions in post-reaction mixtures .

- Control Reactions : Run halogen-free blanks to identify background signals .

Advanced: What strategies improve atom economy in the synthesis of this compound for green chemistry applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.